amine CAS No. 1019487-54-7](/img/structure/B1462281.png)
[(2-Fluorophenyl)methyl](3-methylbutan-2-yl)amine
Vue d'ensemble
Description
“(2-Fluorophenyl)methylamine” is a chemical compound with the molecular formula C12H18FN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)methylamine” consists of a fluorophenyl group attached to a methylbutanyl group via a methylene bridge . The molecular weight of this compound is 195.28 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Asymmetric Hydrogenation in Drug Synthesis : The compound has been used in the asymmetric hydrogenation of acids, which is a crucial step in synthesizing optically active intermediates for drugs like mibefradil, a calcium antagonist (Crameri et al., 1997). This process involves high-pressure hydrogenation, indicating the compound's role in high-stress chemical reactions.
Development of Sigma Ligands : Research has shown that variations of this compound, specifically N-benzylaminoalkylindoles with substitutions on the phenyl ring, show promise in the development of new sigma ligands. These compounds have been studied for their binding affinity to sigma receptors, which are significant in biomedical research (Mamolo et al., 2008).
Analytical Chemistry Applications : A derivative, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for analyzing primary amines and carbohydrates. This highlights the compound's utility in advanced analytical techniques like HPLC and mass spectrometry (Chen & Novotny, 1997).
Material Science and Industrial Applications
- Anion Exchange Polymer Electrolytes : The compound has been utilized in synthesizing guanidinium-functionalized anion exchange polymer electrolytes. This application is particularly relevant in material science, especially for developing components for energy storage and conversion devices (Kim et al., 2011).
Biomedical Research and Drug Development
Antifungal and Antibacterial Agents : Novel derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial properties. This indicates the potential for developing new medications targeting infectious diseases (Ni et al., 2017).
Anticonvulsant Activity : Some derivatives have shown promising results in studies investigating their anticonvulsant properties. This suggests potential applications in developing treatments for neurological disorders like epilepsy (Bihdan, 2019).
Chemical Synthesis and Analysis
Chiral Resolution Reagent : It's used as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines. This application is vital in pharmaceutical chemistry for the analysis of drug compounds (Rodríguez-Escrich et al., 2005).
Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis of thiadiazoles and triazoles, demonstrating its utility in facilitating efficient chemical reactions (Dengale et al., 2019).
Environmental and Agricultural Studies
- Biosynthesis in Fruits : Studies on the biosynthesis of esters in apples using deuterium-labeled substrates have involved derivatives of this compound. This research is relevant in understanding fruit aroma and flavor development (Rowan et al., 1996).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJZVOPZHUEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



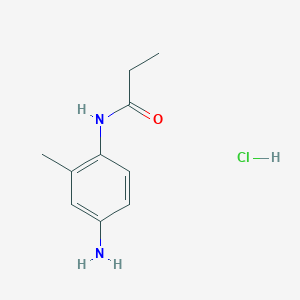

![[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1462203.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1462205.png)

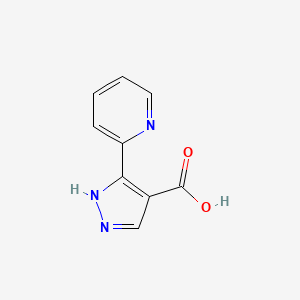

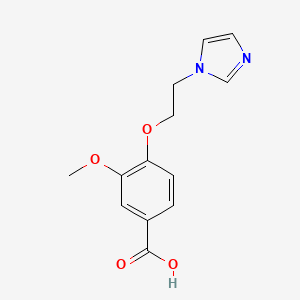
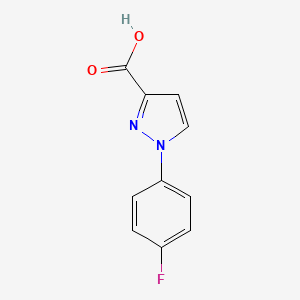
![N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)amine](/img/structure/B1462216.png)
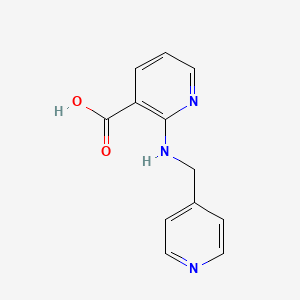
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462220.png)
![2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-propylacetamide](/img/structure/B1462221.png)